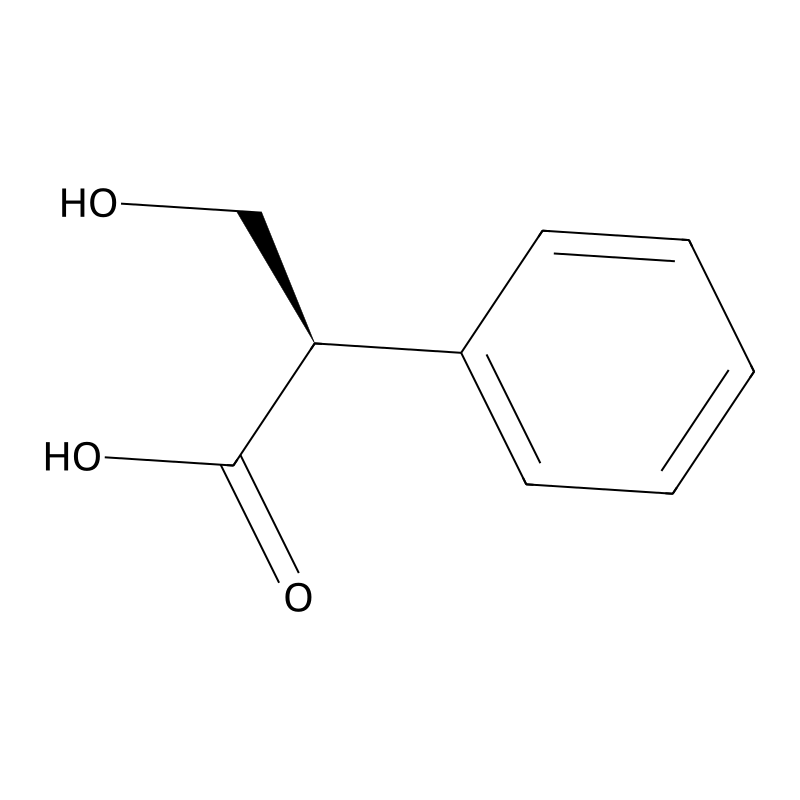

(R)-tropic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

(R)-tropic acid, systematically identified as (2R)-3-hydroxy-2-phenylpropanoic acid, is the unnatural dextrorotatory enantiomer of the foundational tropane alkaloid building block [1]. Unlike its naturally occurring (S)-counterpart, which drives the potent anticholinergic activity of hyoscyamine, the (R)-enantiomer is specifically procured for its stereochemical utility rather than direct therapeutic efficacy [2]. In advanced chemical procurement, it functions as a critical chiral synthon for synthesizing distomer controls in structure-activity relationship (SAR) studies, a high-purity reference standard for pharmacopeial impurity profiling (Atropine EP Impurity C), and a stereoregulating monomer in the synthesis of advanced biodegradable copolyesters [3].

References

- [1] PubChem Compound Summary for CID 643328, Tropic acid, (+)-

- [2] Qiu et al., Biochemical and Metabolic Insights into Hyoscyamine Dehydrogenase, ACS Catalysis 2021, 11, 5, 2912–2924

- [3] Wang et al., Monomer-Promoting Asymmetric Kinetic Resolution-Alternating Copolymerization To Afford AAB-Type Copolyesters, J. Am. Chem. Soc. 2023, 145, 16, 9198–9208

Substituting highly pure (R)-tropic acid with racemic tropic acid or the (S)-enantiomer fundamentally compromises both analytical and synthetic workflows [1]. Esterification of racemic tropic acid with tropine yields atropine—a diastereomeric mixture that entirely masks the enantiomer-specific binding kinetics required for precise pharmacological mapping [2]. Furthermore, because the (S)-enantiomer is the active eutomer at muscarinic acetylcholine receptors, utilizing the exact (R)-enantiomer is strictly necessary to synthesize the inactive distomer ((+)-hyoscyamine) for negative control assays, or to establish an accurate baseline for quantifying trace chiral impurities in commercial (S)-hyoscyamine API batches [3].

References

- [1] PubChem Compound Summary for CID 643328, Tropic acid, (+)-

- [2] Qiu et al., Biochemical and Metabolic Insights into Hyoscyamine Dehydrogenase, ACS Catalysis 2021, 11, 5, 2912–2924

- [3] Wang et al., Monomer-Promoting Asymmetric Kinetic Resolution-Alternating Copolymerization To Afford AAB-Type Copolyesters, J. Am. Chem. Soc. 2023, 145, 16, 9198–9208

Stereospecific Synthesis of Pharmacological Distomers

When synthesizing hyoscyamine derivatives for receptor binding assays, the choice of tropic acid enantiomer dictates the pharmacological output. Derivatives synthesized from (R)-tropic acid ((+)-hyoscyamine) exhibit an approximately 100-fold lower binding affinity at muscarinic acetylcholine receptors compared to those derived from (S)-tropic acid [1]. This massive differential makes the (R)-enantiomer indispensable for producing accurate negative controls and mapping the stereospecific requirements of the receptor's binding pocket [2].

| Evidence Dimension | Muscarinic receptor binding affinity |

| Target Compound Data | (R)-tropic acid derived (+)-hyoscyamine (Low affinity / Distomer) |

| Comparator Or Baseline | (S)-tropic acid derived (-)-hyoscyamine (High affinity / Eutomer) |

| Quantified Difference | ~100-fold reduction in receptor binding affinity |

| Conditions | In vitro muscarinic acetylcholine receptor binding assays |

Procuring the exact (R)-enantiomer is mandatory for synthesizing biologically inactive controls required to validate target specificity in anticholinergic drug discovery.

Pharmacopeial Impurity Profiling (Atropine EP Impurity C)

In the quality control of commercial anticholinergic APIs, (R)-tropic acid serves as the designated reference standard (Atropine EP Impurity C) [1]. Utilizing the pure (R)-enantiomer allows analytical chemists to calibrate chiral HPLC systems to detect trace stereochemical inversion in (S)-hyoscyamine batches. A racemic standard cannot provide the baseline resolution required to quantify the (R)-isomer impurity down to the strict pharmacopeial limits (typically <0.15%), making the enantiopure compound a critical procurement item for regulatory compliance [2].

| Evidence Dimension | Chiral chromatographic resolution |

| Target Compound Data | Enantiopure (R)-tropic acid (Provides precise baseline for the R-isomer peak) |

| Comparator Or Baseline | Racemic tropic acid (Fails to resolve trace enantiomeric excess) |

| Quantified Difference | Enables quantification of chiral impurities below 0.15% thresholds |

| Conditions | Chiral HPLC analysis of hyoscyamine/atropine APIs |

QA/QC laboratories must procure this specific enantiomer to validate the stereochemical purity of manufactured anticholinergic drugs against stringent regulatory standards.

Stereocontrol in Asymmetric Alternating Copolymerization

Recent advances in polymer chemistry utilize tropic acid derivatives for the synthesis of highly ordered biodegradable materials. When subjected to asymmetric kinetic resolution-alternating copolymerization with lactide, enantiopure derivatives of tropic acid enable the formation of AAB-type copolyesters with an alternating probability exceeding 96% [1]. In contrast, utilizing racemic precursors without stereocontrol results in random polymer sequences, drastically altering the thermal and mechanical properties of the resulting material [2].

| Evidence Dimension | Polymer sequence alternating probability |

| Target Compound Data | Enantiopure tropic acid derivatives (>96% alternating probability in AAB copolyesters) |

| Comparator Or Baseline | Racemic precursors (Yield random or poorly controlled sequences) |

| Quantified Difference | >96% stereoregularity vs. random distribution |

| Conditions | Copolymerization with lactide using AdTPAZr catalysts |

Materials scientists require the enantiopure compound to engineer advanced biodegradable polymers with precise, reproducible thermomechanical profiles.

Synthesis of Distomer Controls for Pharmacology

Directly downstream of its stereospecific receptor binding profile, (R)-tropic acid is the premier precursor for synthesizing (+)-hyoscyamine and other dextrorotatory tropane analogs. These distomers are essential as negative controls in muscarinic receptor assays to validate the stereospecificity of novel anticholinergic drug candidates [1].

Regulatory QA/QC of Anticholinergic APIs

As the designated Atropine EP Impurity C, this compound is indispensable for analytical laboratories conducting chiral HPLC profiling. It provides the exact retention time baseline required to quantify trace enantiomeric inversion in commercial batches of (S)-hyoscyamine, ensuring compliance with strict pharmacopeial purity limits [2].

Engineering Stereoregular Biodegradable Polymers

Leveraging its unique structural geometry, (R)-tropic acid derivatives are utilized in asymmetric kinetic resolution-alternating copolymerization with lactones. This enables the precise engineering of AAB-type copolyesters with >96% sequence regularity, which is critical for developing next-generation biodegradable materials with customized degradation and mechanical properties [3].

References

- [1] Qiu et al., Biochemical and Metabolic Insights into Hyoscyamine Dehydrogenase, ACS Catalysis 2021, 11, 5, 2912–2924

- [2] PubChem Compound Summary for CID 643328, Tropic acid, (+)-

- [3] Wang et al., Monomer-Promoting Asymmetric Kinetic Resolution-Alternating Copolymerization To Afford AAB-Type Copolyesters, J. Am. Chem. Soc. 2023, 145, 16, 9198–9208